N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690962-06-2
VCID: VC6003371
InChI: InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3
Molecular Formula: C15H14N2O2S2
Molecular Weight: 318.41

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide

CAS No.: 690962-06-2

Cat. No.: VC6003371

Molecular Formula: C15H14N2O2S2

Molecular Weight: 318.41

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide - 690962-06-2

Specification

CAS No. 690962-06-2
Molecular Formula C15H14N2O2S2
Molecular Weight 318.41
IUPAC Name N-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C15H14N2O2S2/c1-10-3-4-11(2)15(7-10)21(18,19)17-12-5-6-14-13(8-12)16-9-20-14/h3-9,17H,1-2H3
Standard InChI Key PWGKTMAHFLRPIL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)SC=N3

Introduction

Chemical Structure and Physicochemical Properties

N-(Benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide belongs to the benzothiazole sulfonamide class, featuring a sulfonamide group (-SO₂NH₂) linked to a 2,5-dimethylbenzene ring and a benzo[d]thiazole moiety. The benzo[d]thiazole component is a bicyclic structure comprising a benzene fused to a thiazole ring, which contributes to its aromaticity and electronic properties .

Key Structural Features:

  • Sulfonamide functional group: Enhances hydrogen-bonding capabilities and influences pharmacokinetic properties.

  • 2,5-Dimethyl substituents: The methyl groups at positions 2 and 5 on the benzene ring modulate steric and electronic effects, potentially affecting receptor binding.

  • Benzo[d]thiazole core: Imparts rigidity and planar geometry, which are critical for interactions with biological targets .

Table 1: Physicochemical Properties of N-(Benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide

PropertyValue
CAS Number690962-06-2
Molecular FormulaC₁₅H₁₄N₂O₂S₂
Molecular Weight318.41 g/mol
IUPAC NameN-(1,3-benzothiazol-5-yl)-2,5-dimethylbenzenesulfonamide
SolubilityLimited data; likely soluble in DMSO or dimethylformamide

Synthesis and Chemical Reactivity

The synthesis of N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide involves multi-step organic reactions, typically starting with the functionalization of benzo[d]thiazole or sulfonamide precursors.

Synthetic Pathways

  • Sulfonylation of Benzo[d]thiazol-5-amine:

    • Reaction of 2,5-dimethylbenzenesulfonyl chloride with benzo[d]thiazol-5-amine in the presence of a base (e.g., pyridine) yields the target compound.

    • Key Reaction Conditions:

      • Solvent: Dichloromethane or tetrahydrofuran.

      • Temperature: Room temperature to 50°C.

      • Catalysts: Triethylamine for acid scavenging.

  • Alternative Routes:

    • Modified Hantzsch thiazole synthesis may be employed to construct the benzo[d]thiazole core before sulfonamide coupling .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Sulfonamide formation2,5-Dimethylbenzenesulfonyl chloride, pyridine, DCM~65%
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)95% purity
ActivityModel SystemResult
COX-2 InhibitionIn vitro assayIC₅₀ = 0.8 μM
Antibacterial (speculative)MRSA, E. coliMIC = 8–32 μg/mL (analogs)

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 2.3 ppm (methyl groups), 7.1–8.2 ppm (aromatic protons).

    • ¹³C NMR: Peaks at 118–150 ppm (aromatic carbons), 21 ppm (methyl carbons).

  • Infrared Spectroscopy:

    • Strong absorption at 1150 cm⁻¹ (S=O stretching) and 1340 cm⁻¹ (S-N vibration).

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying methyl substituents or introducing electron-withdrawing groups to enhance COX-2 selectivity.

  • In Vivo Efficacy and Toxicity:

    • Preclinical testing in animal models of inflammation and infection.

  • Hybrid Molecules:

    • Combining the benzothiazole sulfonamide scaffold with quinoline or naphthoquinone moieties to exploit dual mechanisms of action .

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